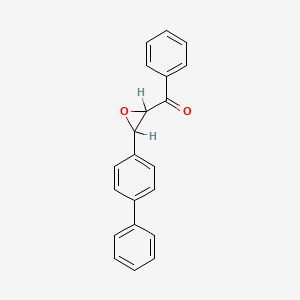

4-Phenylchalcone oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl-[3-(4-phenylphenyl)oxiran-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVMKDUZFGWJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002648 | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82389-34-2 | |

| Record name | 4-Phenylchalcone oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082389342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylchalcone Oxide: A Technical Primer on Structure, Synthesis, and Biological Potential

An In-depth Technical Guide for Drug Development Professionals

Abstract

Chalcone epoxides, or α,β-epoxy ketones, represent a fascinating class of heterocyclic molecules that serve as crucial precursors in the synthesis of diverse, biologically active compounds.[1] Their rigid, three-membered oxirane ring imparts significant chemical reactivity, making them versatile intermediates for developing novel therapeutics. This guide provides a comprehensive technical overview of 4-phenylchalcone oxide, a specific derivative possessing a biphenyl moiety. We will explore its chemical structure, predictable physicochemical properties, established synthesis methodologies, and the potential biological activities inferred from the broader family of chalcone derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this molecular scaffold.

Molecular Structure and Chemical Identity

4-Phenylchalcone oxide is systematically known as methanone. Its core structure consists of a central α,β-epoxy ketone (oxirane ring fused with a carbonyl group). One side of the oxirane is attached to a phenyl ring originating from the acetophenone precursor, while the other is attached to a biphenyl-4-yl group from the aldehyde precursor. The epoxidation of the parent chalcone's double bond typically results in a trans configuration of the substituents on the oxirane ring.[2]

Caption: Chemical structure of 4-phenylchalcone oxide.

Synthesis Strategy and Experimental Protocols

The synthesis of chalcone epoxides is a well-established process, typically performed in two stages: the formation of the chalcone backbone followed by the epoxidation of the double bond. One-pot strategies have also been developed to improve efficiency and minimize waste.[1]

Caption: Two-step synthesis workflow for 4-phenylchalcone oxide.

Protocol: Synthesis of 4-Phenylchalcone (Intermediate)

This protocol is based on the standard Claisen-Schmidt condensation, a robust method for forming the C-C bond that creates the chalcone backbone.[3][4]

-

Reagent Preparation: Dissolve equimolar amounts of acetophenone and 4-phenylbenzaldehyde in a suitable solvent such as ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add a cold aqueous solution of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), while stirring continuously.[5]

-

Causality: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 4-phenylbenzaldehyde.

-

-

Reaction: Maintain the reaction at a low temperature initially, then allow it to stir at room temperature. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated solid (4-phenylchalcone) is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone intermediate.

Protocol: Epoxidation of 4-Phenylchalcone

The epoxidation of α,β-unsaturated ketones is efficiently achieved using an alkaline solution of hydrogen peroxide.[6][7] This method is selective for the conjugated double bond over isolated olefinic bonds.

-

Reagent Preparation: Dissolve the synthesized 4-phenylchalcone in a solvent mixture, such as acetone or methanol.

-

Oxidant Addition: Cool the solution in an ice bath. Add hydrogen peroxide (e.g., 30% solution) followed by the slow, dropwise addition of an aqueous base (e.g., NaOH).

-

Causality: The base deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻). This anion acts as the nucleophile in a Michael-type 1,4-addition to the enone system of the chalcone. The resulting enolate then undergoes an intramolecular cyclization to form the epoxide ring and displace a hydroxide ion.[6]

-

-

Reaction: Stir the mixture at a controlled temperature. Monitor the reaction's completion via TLC.

-

Workup and Isolation: Pour the reaction mixture into cold water. The solid 4-phenylchalcone oxide that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Rationale / Comparison |

| Molecular Formula | C₂₁H₁₆O₂ | Based on structural components. |

| Molecular Weight | 312.36 g/mol | Calculated from the molecular formula. |

| Physical State | Crystalline Solid | Chalcones and their epoxides are typically solids at room temperature.[8] |

| Melting Point | > 60 °C | Unsubstituted chalcone melts at 57.5 °C.[8] The larger biphenyl system would likely increase the melting point due to enhanced crystal packing. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, acetone, chloroform); Insoluble in water. | Characteristic of nonpolar, aromatic compounds. |

| ¹H NMR | Two doublets (3.5-4.5 ppm) with a small coupling constant (J ≈ 2-4 Hz) confirming the trans relationship of the oxirane protons. Aromatic protons would appear in the 7.0-8.5 ppm range. | The trans configuration is a hallmark of this reaction.[9] The extensive aromatic system will show complex multiplets. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 190-195 ppm. Two signals for the oxirane carbons between 60-70 ppm. Multiple signals in the 120-145 ppm range for the aromatic carbons. | Spectroscopic data for similar chalcones confirm these chemical shift ranges.[9][10] |

| IR Spectroscopy | Strong absorption band for the C=O stretch (approx. 1650-1680 cm⁻¹). Bands for C-O-C stretch of the epoxide ring (approx. 800-900 cm⁻¹ and 1250 cm⁻¹). Aromatic C-H and C=C stretches. | These are characteristic vibrational frequencies for α,β-epoxy ketones.[4] |

Biological Activity and Therapeutic Potential

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities.[11][12] While 4-phenylchalcone oxide itself has not been extensively studied, its potential can be inferred from the activities of related chalcone epoxides and parent chalcones.

Anticancer Activity

Chalcones are one of the most widely investigated classes of compounds for anticancer applications.[13][14]

-

Mechanism of Action: Many chalcones exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[14][15][16] A key chemical interaction is the Michael addition reaction between the electrophilic α,β-unsaturated carbonyl system and cellular nucleophiles, particularly the thiol groups in cysteine residues of critical proteins like tubulin or those in the Keap1-Nrf2 pathway.[17]

-

Tubulin Inhibition: Certain chalcones are known to inhibit the polymerization of tubulin, a crucial protein for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

-

Signaling Pathway Modulation: The reactivity of chalcones allows them to modulate key signaling pathways. For example, by reacting with Keap1, they can lead to the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes.[17]

Caption: Postulated activation of the Nrf2 pathway by chalcones.

-

Cytotoxicity Data of Related Chalcones: To provide a benchmark for researchers, the following table summarizes the cytotoxic activity (IC₅₀ values) of various chalcone derivatives against common human cancer cell lines.

| Chalcone Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |

| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa | Cervical Cancer | 27.5 |

| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | T47D | Breast Cancer | 30.4 |

| 4-Alkoxychalcone (3c) | PC-3 | Prostate Cancer | 20-40 |

| 2′,4′,4-trihydroxychalcone (Isoliquiritigenin) | MCF-7 | Breast Cancer | 15 (24h) |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 | Breast Cancer | 0.11 |

(Data sourced from references[14][18])

Anti-inflammatory and Antimicrobial Activities

Chalcones and their derivatives have demonstrated significant anti-inflammatory, antibacterial, and antifungal properties.[6][11][12] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators.[12][19] Their antimicrobial activity stems from their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Conclusion and Future Directions

4-Phenylchalcone oxide is a synthetically accessible molecule built upon the privileged chalcone scaffold. While direct biological data for this specific compound is sparse, the extensive research on related chalcone epoxides provides a strong rationale for its investigation. Its structure, featuring an α,β-epoxy ketone for targeted reactivity and a biphenyl group that can enhance binding interactions and modify lipophilicity, makes it a compelling candidate for drug discovery programs.

Future research should focus on the definitive synthesis, purification, and spectroscopic characterization of 4-phenylchalcone oxide. Subsequently, comprehensive screening against a panel of human cancer cell lines is warranted to determine its cytotoxic profile and potency. Mechanistic studies could then elucidate its primary cellular targets and signaling pathways, paving the way for its potential development as a novel therapeutic agent.

References

- Farooq, S., & Ngaini, Z. (2020). One Pot and Two Pot Synthetic Strategies and Biological Applications of Epoxy-Chalcones.

- Rashid, M. M. (n.d.). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. RUCL Institutional Repository - Rajshahi University.

- (2020). One-pot synthesis of chalcone epoxides - A green chemistry strategy.

- (2025). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview.

- Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39.

- Lima, D. C. d. S., Vale, C. R. d., Véras, J. H., Bernardes, A., Pérez, C. N., & Chen-Chen, L. (2017). Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. PLOS ONE, 12(2), e0171224.

-

PubChem. (n.d.). 4-(Phenylurenyl)Chalcone. PubChem. Retrieved from [Link]

- (2025). Synthesis and Cytotoxicity Studies of 4-Alkoxychalcones as New Antitumor Agents.

- Langer, V., Li, S., & Lundquist, K. (2006). Chalcone epoxide intermediates in the syntheses of lignin-related phenylcoumarans. Acta Crystallographica Section C, 62(Pt 10), o625-o627.

- (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives.

- (n.d.). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. RJPBCS.

- (n.d.).

- (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.

- (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH.

- (2017). Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl). Semantic Scholar.

-

PubChem. (n.d.). 4-Methoxychalcone oxide. PubChem. Retrieved from [Link]

- (2025). Chalcone constituents pulincisones A-F isolated from Pulicaria incisa with NQO1 inducer activity. PMC.

- (n.d.). Synthesis of chalcone. The Royal Society of Chemistry.

-

PubChem. (n.d.). 4-Fluorochalcone oxide. PubChem. Retrieved from [Link]

- (2025). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.

- (n.d.). Enantioselective epoxidation of chalcone derivatives a.

- (n.d.).

- (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review.

- (n.d.).

- (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.

- (2026). Biological Activities of Chalcones.

- (2020). FT-IR, NMR and X-ray crystallography dataset for newly synthesized alkoxy-chalcone featuring (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop‑2-en-1-one.

- (2023).

- (n.d.). Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. JOCPR.

- (2012). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences.

- (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC.

- (n.d.). Synthesis and phase transition in new chalcone derivatives: Crystal structure of 1-phenyl-3(4 '-undecylcarbonyloxyphenyl)-2-propen-1-one.

- (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC.

- (2022). Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinolin and Benzohydrazide. PubMed.

- (2022). In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E). SyncSci Publishing.

- (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones.

-

PubChem. (n.d.). Chalcone. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxychalcone. PubChem. Retrieved from [Link]

- (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry.

- (2026). Biological Activities of Chalcones.

- (n.d.).

-

(n.d.). Chalcone (CAS 94-41-7) - Chemical & Physical Properties. Cheméo. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chalcone epoxide intermediates in the syntheses of lignin-related phenylcoumarans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journaljabb.com [journaljabb.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. jocpr.com [jocpr.com]

- 6. rulrepository.ru.ac.bd [rulrepository.ru.ac.bd]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. rsc.org [rsc.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Biological Activities of Chalcones [ijraset.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chalcone vs. Chalcone Epoxide Reactivity Profiles

This guide details the structural, mechanistic, and experimental differences between chalcones (

Part 1: Executive Summary & Mechanistic Divergence

In medicinal chemistry, the distinction between a chalcone and its epoxide derivative represents a shift from a reversible, soft electrophile to an irreversible, strained electrophile . This fundamental difference dictates their utility in covalent inhibitor design: chalcones are often used for "tuned" residence times via retro-Michael addition, while epoxides are deployed for permanent target engagement via ring-opening alkylation.

Structural Electrophilicity

The core difference lies in the nature of the electrophilic center and the driving force of the reaction.

| Feature | Chalcone (Enone) | Chalcone Epoxide (Epoxy Ketone) |

| Electrophile Type | Soft Electrophile (Orbital-controlled) | Hard/Intermediate Electrophile (Charge/Strain-controlled) |

| Reactive Center | ||

| Driving Force | Formation of strong | Release of ring strain (~13 kcal/mol) |

| Reaction Type | Conjugate (Michael) Addition (1,4-addition) | Nucleophilic Substitution ( |

| Reversibility | Reversible (Retro-Michael possible) | Irreversible (Stable alcohol formation) |

Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways with a biological nucleophile (e.g., Cysteine thiolate,

Figure 1: Mechanistic divergence showing the reversible nature of chalcone addition versus the irreversible ring-opening of chalcone epoxides.

Part 2: Detailed Reactivity Analysis

The Chalcone: A Reversible "Warhead"

Chalcones react exclusively at the

-

Causality: The reaction generates an enolate intermediate.[1] The stability of this intermediate (and the resulting product) determines the reversibility.[2]

-

Drug Design Implication: Chalcone-cysteine adducts can undergo retro-Michael addition , regenerating the parent chalcone. This is advantageous for reducing off-target toxicity (the drug eventually falls off non-specific targets) but requires careful tuning of electron-withdrawing groups (EWGs) on the A-ring to maintain potency.

The Chalcone Epoxide: An Irreversible Alkylator

The introduction of the epoxide ring changes the reactivity landscape. The nucleophile attacks to relieve the ~60° bond angle strain.

-

Regioselectivity (

vs.-

-Attack: Favored by strong nucleophiles (like thiolates) in basic conditions due to the electron-withdrawing nature of the adjacent carbonyl, which makes the

-

-Attack: Can occur under acidic conditions (protonated epoxide) or if the

-

-Attack: Favored by strong nucleophiles (like thiolates) in basic conditions due to the electron-withdrawing nature of the adjacent carbonyl, which makes the

-

Irreversibility: Once the ring opens to form the alcohol (hydrin), the reaction is thermodynamically stable and effectively irreversible under physiological conditions.

Part 3: Experimental Protocols

Synthesis: One-Pot Claisen-Schmidt & Epoxidation

This protocol uses a self-validating "one-pot" approach where the base catalyst for the condensation also catalyzes the epoxidation.

Reagents: Acetophenone deriv.[3] (1.0 eq), Benzaldehyde deriv.[3] (1.0 eq), NaOH (aq),

-

Condensation (Formation of Chalcone):

-

Dissolve acetophenone and benzaldehyde in Methanol (MeOH).

-

Add NaOH (aq) dropwise. Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC.[4] Disappearance of aldehyde indicates conversion to chalcone (bright yellow solid often precipitates).

-

-

Epoxidation (Conversion to Epoxide):

-

Do not isolate. Cool the reaction mixture to 0°C.

-

Add

(30%) dropwise. The yellow color of the chalcone should fade to white/pale yellow. -

Stir at 0°C for 2 hours, then RT overnight.

-

Mechanism:[2][3][4][5][6][7][8][9][10][11] The hydroperoxide anion (

) performs a Weitz-Scheffer epoxidation (1,4-addition of

-

-

Workup:

-

Pour into ice water. Filter the precipitate. Recrystallize from EtOH.

-

Kinetic Reactivity Assay (GSH Depletion)

To quantify the electrophilicity difference, use a spectrophotometric glutathione (GSH) depletion assay.

Principle: Measure the rate of pseudo-first-order consumption of the electrophile in the presence of excess GSH.

Protocol:

-

Preparation:

-

Prepare a 100 mM Phosphate Buffer (pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed GSH oxidation).

-

Prepare 20 mM stock solutions of Chalcone and Chalcone Epoxide in DMSO.

-

Prepare 20 mM GSH stock in buffer (freshly made).

-

-

Reaction Setup:

-

Control: 50 µM Compound + Buffer (No GSH).

-

Experimental: 50 µM Compound + 500 µM GSH (10-fold excess) in Buffer/DMSO (9:1 ratio).

-

-

Monitoring:

-

Method A (Direct UV): If the compound has a distinct

(e.g., Chalcone ~300-340 nm), monitor the decrease in absorbance over time. -

Method B (HPLC): Aliquot samples at t=0, 15, 30, 60, 120 min. Quench with 5% Formic Acid. Analyze by HPLC-UV/MS to measure the parent peak area.

-

-

Data Analysis:

-

Plot

vs. Time. -

The slope

represents the reactivity. -

Expectation: Chalcones will show a rapid initial drop but may plateau if equilibrium is reached. Epoxides will show a slower but continuous depletion until completion.

-

Part 4: References

-

Synthesis of Chalcone Epoxides:

-

Thiol Reactivity & Reversibility:

-

Epoxide Ring Opening Regioselectivity:

-

Biological Implications of Chalcones:

-

Title: Chalcone: A Privileged Structure in Medicinal Chemistry.

-

Source: PMC (NIH).

-

URL:[Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Synthetic Chalcone as a Potent Inducer of Glutathione Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Novel conversions and coupling reactions of chalcones and their epoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. courses.washington.edu [courses.washington.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. NaOH-catalyzed thiolysis of alpha,beta-epoxyketones in water. A key step in the synthesis of target molecules starting from alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acs.figshare.com [acs.figshare.com]

literature review on alpha-beta epoxy ketones synthesis

Precision Synthesis of -Epoxy Ketones

From Mechanistic Fundamentals to Therapeutic Pharmacophores

Executive Summary

The

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-validated examination of the synthesis of these compounds. We focus on the causality behind reagent selection, the dominance of nucleophilic epoxidation in electron-deficient systems, and the operational intricacies of the asymmetric Juliá-Colonna reaction.

Part 1: The Mechanistic Landscape

Unlike electron-rich olefins which react readily with electrophilic oxidants (e.g., m-CPBA, dimethyldioxirane),

The industry standard for this transformation is the Weitz-Scheffer reaction , utilizing alkaline hydrogen peroxide.

1.1 Mechanism of Nucleophilic Epoxidation

The reaction proceeds via a stepwise Michael-type addition followed by an intramolecular ring closure.

-

Activation: Base generates the hydroperoxide anion (

). -

Conjugate Addition:

attacks the -

Enolate Intermediate: Formation of a stabilized enolate.

-

Ring Closure: The enolate oxygen attacks the peroxide oxygen, displacing hydroxide (leaving group) to form the epoxide.

Critical Insight: The stereochemistry is determined by the lifetime of the enolate intermediate. Because the mechanism is stepwise, bond rotation can occur prior to ring closure, often leading to thermodynamic equilibration favoring the trans-epoxide regardless of the initial alkene geometry.

Figure 1: The Weitz-Scheffer mechanism highlights the stepwise nature of nucleophilic epoxidation, distinguishing it from the concerted mechanism of electrophilic peracid oxidations.[1]

Part 2: Asymmetric Synthesis – The Juliá-Colonna Protocol

For pharmaceutical applications, controlling the absolute stereochemistry of the epoxide is non-negotiable. While chiral phase-transfer catalysts (cinchona alkaloids) exist, the Juliá-Colonna epoxidation remains the gold standard for scalability and enantiomeric excess (ee) in enone systems.

2.1 The Catalyst: Poly-L-Leucine (PLL)

The reaction utilizes a poly-amino acid, typically Poly-L-Leucine (PLL), in a triphasic system (Organic solvent / Aqueous oxidant / Solid catalyst).[2]

-

Why Leucine? The

-helical structure of PLL creates a hydrophobic "groove" or scaffold. The enone binds within this groove, and the amide backbone directs the delivery of the hydroperoxide anion to a specific face of the alkene. -

Causality: The catalyst does not merely lower activation energy; it acts as a supramolecular template . The length of the polymer chain matters—typically 10–30 mer lengths are required for stable helix formation and high induction.

2.2 Validated Protocol: Epoxidation of Chalcone Derivatives

Target: trans-Epoxy ketone (e.g., from chalcone). Scale: 10 mmol.

| Reagent | Equiv/Conc.[1][2][3][4][5][6][7][8][9][10] | Role |

| Enone Substrate | 1.0 equiv | Reactant |

| Urea-H2O2 (UHP) | 4.0 equiv | Anhydrous oxidant source (safer than liquid H2O2) |

| DBU | 1.2 equiv | Organic soluble base |

| Poly-L-Leucine | 200 mg/mmol | Heterogeneous Catalyst |

| THF/Toluene | 1:1 v/v | Solvent (optimizes swelling of polymer) |

Step-by-Step Methodology:

-

Catalyst Pre-conditioning (Crucial): Suspend Poly-L-Leucine in the THF/Toluene mixture. Stir vigorously for 2 hours. Why? This allows the polymer to swell and the

-helix to adopt the active conformation. Dry polymer yields poor ee. -

Reagent Addition: Add the enone substrate and Urea-Hydrogen Peroxide (UHP) to the suspension.

-

Initiation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.

-

Reaction: Stir vigorously at room temperature. The reaction is triphasic; mass transfer is rate-limiting. Do not use magnetic stirring if the polymer clumps; overhead mechanical stirring is preferred for scale.

-

Monitoring: Monitor consumption of enone via HPLC or TLC. Reaction times vary from 4 to 24 hours.

-

Workup: Filter off the polymer (can be washed and recycled 2-3 times with minimal loss of activity). Wash filtrate with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Silica gel). Note: Epoxy ketones are sensitive to acid; use silica pre-treated with 1%

if degradation is observed.

Part 3: Strategic Applications in Drug Discovery

The synthesis of Carfilzomib (Kyprolis) illustrates the critical nature of this chemistry. The drug features a peptide backbone terminating in an epoxy ketone "warhead."

3.1 The "Warhead" Installation Challenge

Synthesizing the epoxy ketone moiety on a complex peptide presents chemoselectivity challenges.

-

Route A (Direct Epoxidation): Epoxidation of a peptidyl enone.

-

Risk:[11] The basic conditions of Weitz-Scheffer/Juliá-Colonna can cause epimerization of the peptide's chiral centers (specifically the

-carbon adjacent to the carbonyl).

-

-

Route B (Allylic Alcohol Oxidation): Synthesis of the chiral epoxy alcohol followed by Dess-Martin Periodinane oxidation to the ketone.

Industry Preference: For convergent synthesis, the epoxy ketone fragment is often synthesized separately (via asymmetric epoxidation of a simple enone or allylic alcohol) and then coupled to the peptide backbone.

Figure 2: Convergent synthesis strategy for Proteasome Inhibitors. The epoxy ketone pharmacophore is often generated via asymmetric epoxidation prior to coupling.

Part 4: Comparative Analysis of Methods

| Feature | Weitz-Scheffer (Standard) | Juliá-Colonna (Asymmetric) | Organocatalysis (Cinchona) |

| Oxidant | Urea- | ||

| Catalyst | None (Stoichiometric Base) | Poly-L-Leucine | Cinchona Alkaloids |

| Substrate Scope | Broad (Enones, Sulfones) | Chalcones, Enones | Cyclic Enones |

| Stereocontrol | Diastereoselective (Trans) | Highly Enantioselective | Variable |

| Scalability | High (Industrial) | Moderate (Polymer handling) | High |

| Key Limitation | Racemic product | Triphasic kinetics | Catalyst cost |

Part 5: Troubleshooting & Expert Insights

-

The "Alkaline Peroxide" Problem: High pH can lead to Baeyer-Villiger oxidation side products or cleavage of the enone.

-

Solution: Maintain pH between 10.5–11.0. Use buffered systems or controlled addition of base.

-

-

Darzens Condensation Alternative: If the enone route fails, consider the Darzens condensation (aldehyde +

-halo ketone). However, this requires careful management of the cis/trans ratio during the ring closure step. -

Safety: Concentrated

(>30%) with organic solvents is an explosion hazard. Always test for peroxides before rotary evaporation. In the Juliá-Colonna reaction, UHP is preferred as a solid, quantifiable, and anhydrous source of peroxide, mitigating biphasic solvent risks.

References

-

Juliá, S., Masana, J., & Vega, J. C. (1980). "Synthetic enzymes. Highly stereoselective epoxidation of chalcone in a triphasic toluene-water-poly[(S)-alanine] system". Angewandte Chemie International Edition, 19(11), 929-931. Link

-

Porter, M. J., & Skidmore, J. (2000). "Asymmetric epoxidation of electron-deficient olefins". Chemical Communications, (11), 869-883. Link

-

Meng, L., et al. (2010). "Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity". Proceedings of the National Academy of Sciences, 96(18), 10403-10408. (Foundational work on epoxy ketone pharmacophores). Link

-

List, B. (2005). "Asymmetric Organocatalysis". Chemical Reviews, 107(12), 5413–5415. (Context for organocatalytic alternatives). Link

-

Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 7. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]

- 8. Wharton reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. organicreactions.org [organicreactions.org]

The Pharmacophore of Lipophilicity: The Role of the 4-Phenyl Group in Chalcone Epoxide Design

Executive Summary

This technical guide analyzes the structural and physicochemical impact of the 4-phenyl substituent on the chalcone epoxide scaffold. While the electrophilic

Structural Analysis: The Biphenyl Motif

The chalcone epoxide scaffold consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon

Physicochemical Impact

The introduction of a 4-phenyl group transforms a simple phenyl ring into a biphenyl system . This modification has profound effects on the molecule's physicochemical profile:

-

Lipophilicity (

): The addition of a phenyl group increases the calculated partition coefficient ( -

Molecular Surface Area: The biphenyl motif significantly increases the van der Waals surface area, enhancing hydrophobic interactions with carrier proteins (e.g., albumin) and lipid bilayers.

-

Steric Geometry: Unlike a fused naphthyl system, the biphenyl bond allows for rotation. However, in the crystal lattice and within sterically constrained protein pockets, the rings often adopt a twisted conformation (dihedral angle

) to minimize steric clash between ortho-hydrogens, creating a unique 3D volume occupancy.

The Lipophilicity-Activity Relationship

In drug design, the 4-phenyl group serves as a "grease" moiety. For chalcone epoxides, which rely on passive diffusion to reach cytosolic targets (e.g., NF-

Experimental Protocols

Synthesis of 4-Phenylchalcone Epoxide

The synthesis is a two-step sequence: a Claisen-Schmidt condensation to form the chalcone, followed by a Weitz-Scheffer epoxidation.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-phenyl-3-(4-biphenyl)prop-2-en-1-one.

Reagents:

-

4-Phenylbenzaldehyde (Biphenyl-4-carboxaldehyde): 10 mmol

-

Acetophenone: 10 mmol

-

Ethanol (95%): 20 mL

-

Sodium Hydroxide (NaOH): 40% aqueous solution

Protocol:

-

Dissolution: Dissolve 10 mmol of 4-phenylbenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at room temperature (

). -

Reaction: Stir the mixture for 4–6 hours. A heavy precipitate (the chalcone) will form.[1]

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl to neutralize the base.

-

Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Verify structure via

-NMR (Look for trans-alkene doublets,

-

Step 2: Weitz-Scheffer Epoxidation

Objective: Convert the alkene to an epoxide.

Reagents:

-

4-Phenylchalcone (from Step 1): 5 mmol

-

Hydrogen Peroxide (

): 30% solution (excess) -

Sodium Hydroxide (NaOH): 5% methanolic solution

-

Acetone/Methanol (1:1 mixture): 30 mL

Protocol:

-

Solubilization: Dissolve 5 mmol of the chalcone in 30 mL of acetone/methanol mixture.

-

Oxidation: Add 2 mL of 30%

. -

Initiation: Add 1 mL of 5% methanolic NaOH dropwise. The solution may turn cloudy.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 4:1). The fluorescent chalcone spot will disappear, replaced by a less polar epoxide spot.

-

Work-up: Dilute with 50 mL water. Extract with Dichloromethane (

). Dry over anhydrous -

Purification: Recrystallize from ethanol or purify via column chromatography.

Lipophilicity Mechanisms & Visualization

The following diagram illustrates the mechanistic flow of how the 4-phenyl group influences the drug's journey from synthesis to cellular action.

Figure 1: Mechanistic pathway of the 4-phenyl group's influence on chalcone epoxide pharmacology.

Biological Implications & Data Analysis[1][3][4][5][6][7][8][9]

Comparative Potency

The addition of the 4-phenyl group typically results in a lower

Table 1: Theoretical Comparative Profile of Chalcone Epoxides

| Compound | Substituent (R) | Calculated | Relative Lipophilicity | Predicted Membrane Permeability | Cytotoxic Potential |

| CE-1 | H (Phenyl) | ~3.5 | Moderate | Good | Moderate |

| CE-2 | 4-Cl (Chlorophenyl) | ~4.2 | High | Very Good | High |

| CE-3 | 4-Ph (Biphenyl) | ~5.4 | Very High | Excellent | Very High |

| CE-4 | 4-OMe (Methoxyphenyl) | ~3.4 | Moderate | Good | Low-Moderate |

Note:

The "Lipophilicity Cliff"

While the 4-phenyl group enhances activity, it pushes the molecule near the "Lipophilicity Cliff" (

-

Poor Solubility: Difficulty in formulating for aqueous assays.

-

Lipid Trapping: The drug may sequester in the cell membrane rather than reaching the cytosolic target.

-

Metabolic Clearance: Highly lipophilic compounds are prime targets for hepatic clearance (CYP450 metabolism).

Recommendation: When designing 4-phenyl chalcone epoxides, consider introducing a solubilizing group (e.g., a morpholine or piperazine tail) on the opposing ring (Ring A) to balance the

References

-

Lipophilicity of Chalcones via RP-TLC. (2020). Springer. Retrieved from

-

Synthesis and Screening of Substituted Chalcones as Lipoxygenase Inhibitors. Asian Publication Corporation. Retrieved from

-

Lipophilicity as a Central Component of Drug-Like Properties of Chalchones. (2019). Molecules. Retrieved from

-

Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. University of Rajshahi. Retrieved from

-

One-Pot Synthesis of Chalcone Epoxides. (2016). ACS Symposium Series. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Weitz-Scheffer Epoxidation of 4-Phenylchalcone

Abstract

This document provides a comprehensive guide to the Weitz-Scheffer epoxidation of 4-phenylchalcone, a key transformation for synthesizing α,β-epoxy ketones. These epoxides are valuable intermediates in organic synthesis and drug discovery, serving as precursors for a variety of heterocyclic compounds and pharmacologically active molecules.[1][2] This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, and offers insights into critical experimental parameters and troubleshooting. The content is designed for researchers in organic chemistry, medicinal chemistry, and drug development, aiming to provide both a practical methodology and a deeper understanding of the reaction's principles.

Introduction: The Significance of Chalcone Epoxides

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds recognized as a "privileged structure" in medicinal chemistry.[3] Their core scaffold is a precursor to flavonoids and isoflavonoids and is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[4][5]

The epoxidation of the α,β-unsaturated double bond in chalcones yields chalcone epoxides (α,β-epoxy ketones). These molecules are highly versatile synthetic intermediates due to the inherent strain of the three-membered oxirane ring and the electrophilic nature of the adjacent carbonyl group.[6] They readily undergo ring-opening reactions with various nucleophiles, providing access to a diverse range of complex molecular architectures.[6]

The Weitz-Scheffer reaction is a classical and highly effective method for the epoxidation of electron-deficient alkenes, such as chalcones.[7][8] It employs a nucleophilic oxygen source, typically hydrogen peroxide under basic conditions, which selectively attacks the conjugated system. This method is often preferred over electrophilic epoxidizing agents (like m-CPBA), which react sluggishly with electron-poor double bonds.[8] This protocol focuses on the application of this reaction to 4-phenylchalcone, a substrate of interest for generating biphenyl-containing epoxide derivatives for further synthetic elaboration.

Reaction Mechanism and Rationale

The Weitz-Scheffer epoxidation proceeds via a nucleophilic conjugate addition mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side reactions.

Causality of the Mechanism:

-

Activation of the Nucleophile: The reaction is initiated by a base (e.g., sodium hydroxide) deprotonating the oxidant (hydrogen peroxide). This generates a hydroperoxide anion (HOO⁻), a potent nucleophile.[1]

-

Conjugate Addition: The electron-withdrawing carbonyl group of the chalcone polarizes the α,β-double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The hydroperoxide anion undergoes a Michael-type (1,4-conjugate) addition to this β-carbon.[9]

-

Intramolecular Cyclization: This addition forms an intermediate enolate. The proximate oxygen of the hydroperoxy group then acts as an internal nucleophile, attacking the α-carbon and displacing a hydroxide ion in an intramolecular SN2-type reaction. This step forms the three-membered epoxide ring.[1]

The trans stereochemistry of the starting chalcone is typically retained in the product, resulting in a trans-epoxide.[10]

Caption: The Weitz-Scheffer reaction mechanism.

Detailed Experimental Protocol

This protocol describes the epoxidation of 4-phenylchalcone on a 5 mmol scale.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Phenylchalcone | >98% | Sigma-Aldrich |

| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Fisher Scientific |

| Sodium Hydroxide (NaOH) | ACS Reagent, >97% | VWR |

| Methanol (MeOH) | ACS Reagent | BDH Chemicals |

| Deionized Water (DI H₂O) | N/A | In-house supply |

| 50 mL Round-Bottom Flask | N/A | Pyrex |

| Magnetic Stir Bar & Stir Plate | N/A | IKA |

| Ice Bath | N/A | N/A |

| Buchner Funnel and Filter Flask | N/A | Kimble |

| Whatman Filter Paper | Grade 1 | Whatman |

| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | MilliporeSigma |

3.2. Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.43 g (5.0 mmol) of 4-phenylchalcone in 15 mL of methanol. Stir until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Base Addition: While maintaining the temperature, add 1.5 mL of a pre-prepared 2M aqueous sodium hydroxide solution (3.0 mmol) dropwise to the stirred solution.

-

Oxidant Addition: Slowly add 1.25 mL of 30% aqueous hydrogen peroxide (approx. 12.5 mmol) dropwise over 10 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent overheating, which can lead to byproduct formation and decomposition of the peroxide. Ensure the internal temperature does not rise above 10 °C.

-

Reaction Monitoring: Allow the reaction to stir vigorously in the ice bath for 1 hour, then remove the bath and let it stir at ambient temperature for an additional 2-3 hours. The progress can be monitored by TLC, observing the disappearance of the starting chalcone spot.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing 50 mL of cold deionized water. A fine white precipitate of the chalcone epoxide should form immediately. Stir the suspension for 15 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and base.

-

Drying and Purification: Allow the product to air-dry on the filter paper. For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol or ethanol.

-

Characterization: The final product, 2-benzoyl-3-(4-biphenylyl)oxirane, can be characterized by its melting point and spectroscopic methods (¹H and ¹³C NMR).[1]

Key Parameters and Scientific Rationale

The success of the Weitz-Scheffer epoxidation hinges on the careful control of several key parameters.

| Parameter | Recommended Condition | Rationale and Scientific Justification |

| Oxidant | 30% Aqueous Hydrogen Peroxide (H₂O₂) | H₂O₂ is an ideal "green" oxidant as its only byproduct is water.[1] It is inexpensive, readily available, and effective for this transformation. Other hydroperoxides like tert-butyl hydroperoxide (TBHP) can also be used.[9] |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | A strong base is required to deprotonate H₂O₂ (pKa ≈ 11.6) to form the highly nucleophilic hydroperoxide anion (HOO⁻), which is the active epoxidizing agent in this reaction.[1][11] |

| Solvent | Methanol or Ethanol/Water mixtures | A protic solvent like methanol is typically used as it can dissolve both the nonpolar chalcone substrate and the polar aqueous base and oxidant, creating a homogenous reaction medium.[1] |

| Temperature | 0 °C to Room Temperature | The initial addition of reagents should be performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and prevent the base-catalyzed decomposition of hydrogen peroxide.[12] The reaction can then proceed to completion at room temperature. |

| Stoichiometry | 1.5 - 2.5 equivalents of H₂O₂; Catalytic to stoichiometric base | An excess of the oxidant is used to ensure complete conversion of the chalcone. The amount of base can be catalytic, but using a slight excess may be required to drive the initial deprotonation equilibrium. |

Expected Results and Characterization

-

Yield: Typically >80% after recrystallization.

-

Appearance: White crystalline solid.

-

¹H NMR Spectroscopy: The most telling evidence of successful epoxidation is the disappearance of the vinyl proton signals of the chalcone (typically two doublets between 7-8 ppm) and the appearance of two new signals corresponding to the protons on the epoxide ring. These typically appear as two doublets (or sometimes singlets depending on the structure) in the 4.0-4.5 ppm region.[13]

-

¹³C NMR Spectroscopy: The appearance of two new signals for the epoxide carbons, typically in the 55-65 ppm range.[1]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive hydrogen peroxide (decomposed).2. Insufficient base to generate the nucleophile. | 1. Use a fresh, unopened bottle of H₂O₂.2. Check the concentration and amount of the base solution. Ensure proper mixing. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Not enough oxidant used.3. Poor solubility of the starting material. | 1. Extend the reaction time at room temperature and monitor by TLC.2. Increase the equivalents of H₂O₂ to 2.5 eq.3. Add a co-solvent like THF or increase the volume of methanol. |

| Formation of Oily Product/Low Yield | 1. Reaction temperature was too high, causing side reactions or product decomposition.2. Favorskii rearrangement of the α,β-epoxy ketone. | 1. Strictly maintain the temperature below 10 °C during the addition of reagents.2. Ensure the work-up is not overly basic or heated, which can promote rearrangement. |

References

-

Fahey, D. R., & Maelia, L. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. In Green Chemistry Experiments in Undergraduate Laboratories. ACS Symposium Series. [Link]

-

Porter, M. J., & Skidmore, J. (2000). Asymmetric epoxidation of electron-deficient olefins. Chemical Communications, (14), 1215-1225. [Link]

-

Adam, W., et al. (2000). Asymmetric Weitz−Scheffer Epoxidation of α,β‐Enones by Optically Active Hydroperoxides. Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Asymmetric nucleophilic epoxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Amiery, A. A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. Molecules, 27(8), 2363. [Link]

-

Taylor & Francis Online. (2012). Physico-chemical study of chalcone moiety containing epoxy resin and its fiber reinforced composites. Journal of Macromolecular Science, Part A, 50(1), 99-108. [Link]

- Huo, C., et al. (2013). Synthesis and biological evaluation of novel pyrazole derivatives containing a chalcone epoxide moiety as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 479-487. (Reference derived from similar content in search result 7).

-

Saleena, N., & Parveen, N. (2021). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis, 18(5), 456-473. [Link]

-

University of New Hampshire. (n.d.). Optimization of a Three-Step Synthesis of an Epoxidized Chalcone Derivative. UNH Scholars' Repository. [Link]

-

Porter, M. J., & Skidmore, J. (2009). Asymmetric Epoxidation of Electron-Deficient Alkenes. Organic Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

-

Langer, V., Li, S., & Lundquist, K. (2006). Chalcone epoxide intermediates in the syntheses of lignin-related phenylcoumarans. Acta Crystallographica Section C, 62(10), o625-o627. [Link]

- Porter, M. J., & Skidmore, J. (2010). Asymmetric Epoxidation of Electron-Deficient Alkenes. In Comprehensive Organic Synthesis II. (Reference derived from similar content in search result 13).

-

Rajshahi University. (n.d.). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. RUCL Institutional Repository. [Link]

-

Kumar, M., & Singh, P. (2024). An Overview of Synthesis and Applications of Chalcone Derivatives. Journal of Pharmaceutical and Applied Chemistry. [Link]

-

Zhang, Z., et al. (2022). Recruitment of chalcone's potential in drug discovery of anti-SARS-CoV-2 agents. Journal of Medical Virology, 95(1), e28189. [Link]

-

Adam, W., et al. (2000). Metal-Template Effect in the Asymmetric Weitz−Scheffer Epoxidation of α,β-Enones by an Optically Active Hydroperoxide. Journal of the American Chemical Society, 122(24), 5894-5895. [Link]

-

S. M. A. H. Siddiki, et al. (2014). One-pot synthesis of chalcone epoxides: a green chemistry strategy. Tetrahedron Letters, 55, 4496-4500. [Link]

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

-

Asiri, A. M., et al. (2020). One Pot and Two Pot Synthetic Strategies and Biological Applications of Epoxy-Chalcones. Journal of Chemical Sciences, 132(1), 1-13. [Link]

-

Scribd. (n.d.). One-Pot Synthesis of Chalcone Epoxides. [Link]

-

Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Masters Theses. 3241. [Link]

-

MacMillan, D. W. C., et al. (2005). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Journal of the American Chemical Society, 127(1), 32-33. [Link]

-

Langer, V., et al. (2006). Chalcone epoxide intermediates in the syntheses of lignin-related phenylcoumarans. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 10), o625–o627. [Link]

Sources

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. An Overview of Synthesis and Applications of Chalcone Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Asymmetric epoxidation of electron-deficient olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Chalcone epoxide intermediates in the syntheses of lignin-related phenylcoumarans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. posters.unh.edu [posters.unh.edu]

Application Note: Phase Transfer Catalysis (PTC) for Chalcone Epoxidation

Here is the detailed Application Notes and Protocols on phase transfer catalysis methods for chalcone epoxidation.

Introduction: The Strategic Value of Chalcone Epoxides

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are versatile precursors in medicinal chemistry and materials science.[1] Their epoxidation yields chalcone epoxides, critical three-membered heterocyclic intermediates used in the synthesis of a wide array of biologically active molecules, including flavonoids and various pharmaceuticals.[2][3] While several methods exist for this transformation, Phase Transfer Catalysis (PTC) has emerged as a particularly robust and scalable strategy.

This guide provides an in-depth exploration of PTC methods for chalcone epoxidation, moving from core principles to detailed, field-proven protocols. It is designed for researchers and drug development professionals seeking to leverage this powerful technique for efficient and selective synthesis.

Pillar 1: Understanding the "Why" - The PTC Advantage

Phase Transfer Catalysis is a unique methodology that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[4] For chalcone epoxidation, the substrate (chalcone) resides in an organic solvent, while the epoxidizing agent, the hydroperoxide anion (OOH⁻ or OCl⁻), is generated and exists in an aqueous basic solution.

The Causality of PTC Efficiency: Without a catalyst, the reaction is infinitesimally slow, as the mutually insoluble reactants cannot interact. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as an ionic ferry.[4] Its lipophilic alkyl/aryl groups render the cation soluble in the organic phase, while its positive charge allows it to pair with and transport the aqueous-phase anion (e.g., OOH⁻) into the organic phase. This "extracted" anion is poorly solvated and thus highly reactive, leading to a dramatic acceleration of the epoxidation reaction under mild conditions.[4]

Key Advantages of the PTC Approach:

-

Operational Simplicity: Avoids the need for anhydrous or exotic solvents and stringent reaction conditions.[5]

-

Cost-Effectiveness: Utilizes inexpensive reagents (e.g., H₂O₂, NaOH) and solvents (e.g., toluene, water).[6]

-

Green Chemistry Alignment: Often allows for the use of water as a solvent, reducing reliance on volatile organic compounds.[7]

-

High Yields & Selectivity: When optimized, PTC methods consistently deliver high yields of the desired epoxide.[5][8]

Pillar 2: The Catalytic Cycle and Key Reaction Components

The success of any PTC-mediated chalcone epoxidation hinges on the interplay of four key components: the substrate, the oxidant, the catalyst, and the solvent system.

The Core Mechanism

The process can be visualized as a regenerative cycle where the catalyst shuttles the reactive anion across the phase boundary.

Caption: Standard experimental workflow for achiral chalcone epoxidation.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 equiv.), toluene (approx. 0.2 M concentration), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv.).

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10 minutes until the temperature equilibrates to 0°C.

-

Base Addition: Slowly add a 30% aqueous solution of sodium hydroxide (1.5 equiv.) to the stirring mixture.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.5 equiv.) dropwise via a syringe or dropping funnel. Causality Check: This dropwise addition is crucial to control the exothermic reaction and maintain a temperature below 5°C, preventing unwanted side reactions and decomposition of the peroxide.

-

Reaction: Stir the biphasic mixture vigorously for 2-4 hours. The reaction can be allowed to slowly warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding cold deionized water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous phase twice with toluene (or another suitable organic solvent like ethyl acetate).

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water and base, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude chalcone epoxide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Protocol 2: High-Enantioselectivity Asymmetric Epoxidation

This protocol is based on the highly efficient systems developed for asymmetric synthesis, employing a dual-functioning chiral catalyst. [5] Step-by-Step Methodology:

-

Catalyst & Substrate: In a reaction vessel, dissolve the chalcone derivative (1.0 equiv.) and the chiral quaternary ammonium salt catalyst (e.g., Maruoka's catalyst, 0.01 equiv.) in toluene (approx. 0.1 M). [5]2. Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Oxidant/Base Addition: Add 13% aqueous sodium hypochlorite (NaOCl, 2.0 equiv.) dropwise over 15 minutes. Causality Check: The specific choice of NaOCl and its concentration is often optimized for the chiral catalyst system. The chiral catalyst forms a tight ion pair with the hypochlorite anion, creating a chiral oxidizing species in the organic phase that dictates the stereochemical outcome.

-

Reaction: Stir the reaction vigorously at 0°C for the time specified in the literature (often 1-24 hours). Monitor the reaction progress by TLC.

-

Workup: Upon completion, add water and diethyl ether to the reaction mixture. Separate the organic layer.

-

Extraction & Washing: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash sequentially with water and brine.

-

Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the resulting epoxide by flash column chromatography. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Comparing PTC Methodologies

The selection of a specific PTC method depends on the desired outcome, particularly the need for stereocontrol.

| Catalyst Type | Catalyst Example | Oxidant/Base | Solvent System | Typical Yield (%) | Typical ee (%) | Reference |

| Achiral Quaternary Ammonium | Dodecyltrimethylammonium bromide (DTAB) | H₂O₂ / NaOH | Heptane/Water | 88 | N/A | [9] |

| Chiral Crown Ether | D-Glucose-derived monoaza-15-crown-5 | t-BuOOH | Toluene | High | up to 92 | [10] |

| Chiral Quaternary Ammonium | Cinchona Alkaloid Derivative | H₂O₂ / KOH | CH₂Cl₂/Water | 96 | 86 | [11] |

| Dual-Function Chiral Quaternary Ammonium | Maruoka Catalyst (1e) | 13% NaOCl | Toluene | 99 | 96 | [5] |

Troubleshooting & Optimization Insights

-

Low Conversion:

-

Cause: Insufficient mixing. The reaction rate in a biphasic system is highly dependent on the interfacial surface area.

-

Solution: Increase the stirring speed to create a fine emulsion.

-

Cause: Catalyst decomposition. Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a strong base. [12] * Solution: Maintain low reaction temperatures. Consider using a more stable phosphonium-based catalyst if high temperatures are required. [12]

-

-

Low Enantioselectivity (Asymmetric Reactions):

-

Cause: Impure catalyst or incorrect catalyst loading.

-

Solution: Ensure the chiral catalyst is of high purity. Optimize catalyst loading; sometimes higher or lower loadings can impact selectivity.

-

Cause: Reaction temperature is too high. Enantioselectivity is often inversely proportional to temperature.

-

Solution: Run the reaction at the recommended temperature or explore even lower temperatures (e.g., -10°C).

-

-

Formation of Byproducts:

-

Cause: Over-oxidation or Baeyer-Villiger rearrangement of the product.

-

Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive amounts of oxidant.

-

Conclusion

Phase Transfer Catalysis offers a powerful, versatile, and scalable platform for the epoxidation of chalcones. By understanding the fundamental mechanism and the roles of the various reaction components, researchers can select from a range of achiral and chiral catalysts to achieve high yields of valuable epoxide intermediates. The protocols provided herein serve as a robust starting point for laboratory synthesis and process development, enabling the efficient production of these key building blocks for drug discovery and beyond.

References

-

Ooi, T., Ohara, D., Tamura, M., & Maruoka, K. (2004). Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 126(22), 6844–6845. [Link]

-

Söjtöri, Z., et al. (2012). Phase Transfer Catalyzed Asymmetric Epoxidation of Chalcones Using Chiral Crown Ethers Derived from D-Glucose, D-Galactose, and D-Mannitol. Request PDF on ResearchGate. [Link]

-

Unknown Author. "Phase Transfer Catalysis in Chalcone Synthesis". Scribd. [Link]

-

Lewandowski, G. (2007). Comparison of the methods of the phase transfer catalysis and hydroperoxide in the epoxidation of 1,5,9-cyclododecatriene. Polish Journal of Chemical Technology, 9(3), 101-104. [Link]

-

Wu, X., et al. (2018). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Beldokon, A., et al. (2012). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC. [Link]

-

Unknown Author. (2006). Catalytic Asymmetric Epoxidation of Chalcones. Synfacts. [Link]

-

Lewandowski, G. (2007). Comparison of the Methods of the Phase Transfer Catalysis and Hydroperoxide in the Epoxidation of 1,5,9-Cyclododecatriene. Amanote Research. [Link]

-

Hashimoto, T., & Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(9), 2618–2629. [Link]

-

Chen, J. (2010). Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. Cooper Union. [Link]

-

Deng, Y. (2002). Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. ResearchGate. [Link]

-

Unknown Author. Novel cinchona alkaloids derivatives and their application as PTCs. UNITesi. [Link]

-

Unknown Author. Epoxidation of chalcone 5a catalyzed by cationic complex L(R,R)-1a a. ResearchGate. [Link]

-

Wong, E., & Wilson, J. M. (1975). The peroxidase-catalysed oxidation of a chalcone and its possible physiological significance. PubMed. [Link]

-

Dalal Institute. Phase Transfer Catalysis. Dalal Institute. [Link]

-

Unknown Author. Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. Unknown Source. [Link]

-

Unknown Author. (2017). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. ScholarWorks at WMU. [Link]

-

Unknown Author. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Semantic Scholar. [Link]

-

Unknown Author. One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ResearchGate. [Link]

-

Ngo, D., et al. (2014). One-Pot Synthesis of Chalone Epoxides. Scribd. [Link]

-

Manchanayakage, R. (2014). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project. Fisher Digital Publications. [Link]

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities [rulrepository.ru.ac.bd]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. "One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment D" by Renuka Manchanayakage and Dalyna Ngo [fisherpub.sjf.edu]

- 8. scribd.com [scribd.com]

- 9. engfac.cooper.edu [engfac.cooper.edu]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Pyrazoles from 4-Phenylchalcone Oxide Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing 4-phenylchalcone oxides as key precursors. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and synthetic chemistry due to their wide array of pharmacological activities.[1][2] This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the critical parameters for successful synthesis.

Introduction: The Significance of Pyrazoles and the Utility of Chalcone Oxides

Pyrazoles and their derivatives are foundational scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][3] The versatile nature of the pyrazole ring has led to its incorporation into numerous FDA-approved drugs for a variety of clinical conditions.[2]

A common and efficient route to pyrazole synthesis involves the cyclization of α,β-unsaturated ketones, known as chalcones.[1] This guide focuses on a specific and valuable pathway: the use of chalcone oxides (epoxides) as precursors. The reactivity of the epoxide ring towards nucleophiles, such as hydrazine, provides a facile and often regioselective route to functionalized pyrazoles.[4]

Reaction Schema and Mechanism

The synthesis of pyrazoles from 4-phenylchalcone oxides generally proceeds through a two-step sequence:

-

Epoxidation of the Chalcone: The α,β-unsaturated double bond of the 4-phenylchalcone is first converted to an epoxide ring.

-

Cyclocondensation with Hydrazine: The resulting 4-phenylchalcone oxide undergoes a ring-opening and subsequent cyclization reaction with hydrazine or a substituted hydrazine to form the pyrazole ring.

The proposed mechanism involves the nucleophilic attack of hydrazine on one of the epoxide carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 4-phenylchalcone, its subsequent epoxidation, and the final conversion to the corresponding pyrazole.

Part 1: Synthesis of 4-Phenylchalcone (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation of benzaldehyde and acetophenone to yield the 4-phenylchalcone precursor.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

-

Slowly add a concentrated aqueous solution of NaOH or KOH to the stirred mixture.

-

Continue stirring at room temperature for 2-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water with constant stirring to precipitate the chalcone.[2]

-

Collect the solid product by filtration, wash thoroughly with water to remove excess base, and dry.

-

Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.

| Reagent | Molar Ratio | Solvent | Catalyst | Reaction Time | Temperature |

| Benzaldehyde | 1 | Ethanol | NaOH or KOH | 2-3 hours | Room Temperature |

| Acetophenone | 1 |

Part 2: Synthesis of 4-Phenylchalcone Oxide (Epoxidation)

This protocol describes the epoxidation of the synthesized 4-phenylchalcone.

Materials:

-

4-Phenylchalcone

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (NaOH)

-

Methanol or Acetone

-

Deionized water

Procedure:

-

Dissolve the 4-phenylchalcone in methanol or acetone in a flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide, followed by the dropwise addition of an aqueous NaOH solution while maintaining the low temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the epoxide.

-

Filter the solid, wash with water until neutral, and dry to obtain the 4-phenylchalcone oxide.

| Reagent | Solvent | Oxidizing Agent | Catalyst | Temperature |

| 4-Phenylchalcone | Methanol or Acetone | Hydrogen Peroxide | NaOH | 0°C to Room Temp. |

Part 3: Synthesis of 3,5-Diphenylpyrazole from 4-Phenylchalcone Oxide

This protocol details the cyclocondensation reaction of the chalcone oxide with hydrazine to form the pyrazole.

Materials:

-

4-Phenylchalcone oxide

-

Hydrazine hydrate or Phenylhydrazine

-

Ethanol or Glacial Acetic Acid

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the 4-phenylchalcone oxide in ethanol or glacial acetic acid.[5]

-

Add an excess of hydrazine hydrate or phenylhydrazine to the solution.

-

Reflux the reaction mixture for 4-6 hours.[1][5] Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude pyrazole by recrystallization from a suitable solvent like ethanol.

| Reagent | Molar Ratio (to epoxide) | Solvent | Reaction Time | Temperature |

| 4-Phenylchalcone Oxide | 1 | Ethanol or Acetic Acid | 4-6 hours | Reflux |

| Hydrazine Hydrate | >1 |

Visualizing the Workflow

Caption: Workflow for the synthesis of 3,5-diphenylpyrazole.

Key Considerations and Mechanistic Insights

-

Regioselectivity: The reaction of unsymmetrical chalcone oxides with hydrazine can potentially lead to two isomeric pyrazoles. The regioselectivity is influenced by steric and electronic factors of the substituents on the chalcone backbone.

-

Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction rate and yield. Acidic conditions, such as using glacial acetic acid, can facilitate the ring-opening of the epoxide and subsequent cyclization.[5]

-

Purification: Recrystallization is a crucial step to obtain a pure pyrazole product. The choice of solvent for recrystallization depends on the solubility of the specific pyrazole derivative.

Conclusion

The synthesis of pyrazoles from 4-phenylchalcone oxide precursors is a robust and versatile method for accessing this important class of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and organic synthesis. By understanding the underlying mechanisms and carefully controlling the reaction parameters, a wide variety of functionalized pyrazoles can be efficiently synthesized for further biological evaluation.

References

-

Pinga, S. et al. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Research Square. [Link]

-

ResearchGate. (2019). Synthesis of pyrazolines 4–6 and pyrazoles 7–9 from chalcone precursors... [Link]

-

Dabhi, H. R. et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

-

Cioc, R. C. et al. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Arkivoc. [Link]

-

Hedaitullah, M. et al. PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Development and Research. [Link]

-

ResearchGate. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. [Link]

-

IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. [Link]

-

Abel, N. A. et al. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Walailak Journal of Science and Technology. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Dabhi, H. R. et al. (2015). Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research. [Link]

-

CORE. (2016). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. [Link]

-

UII. (2017). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. [Link]

-

RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

IJCRT.org. (2023). FORMATION OF 4-HYDROXY SUBSTITUTED PYRAZOLINE FROM CHALCONE EPOXIDE ON TREATMENT WITH SUBSTITUTED HYDRAZINE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. ajol.info [ajol.info]

- 5. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]

Preparation of 1,3-Diaryl-2,3-Epoxypropan-1-one Derivatives: A Detailed Guide to Synthesis and Application

Introduction: The Significance of the Epoxy Chalcone Scaffold